molecular formula C8H8ClF5N2O3 B6617943 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride CAS No. 1803599-33-8

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride

Cat. No.: B6617943
CAS No.: 1803599-33-8
M. Wt: 310.60 g/mol
InChI Key: OURZGZPGZGIQGH-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride is a fluorinated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Materials Science: Its fluorinated nature can be exploited in the development of advanced materials, such as fluorinated polymers and coatings.

    Biological Studies: The imidazole ring is a common motif in biological molecules, making this compound useful in studying enzyme mechanisms and protein interactions.

    Chemical Synthesis: It can serve as a building block for synthesizing more complex molecules with specific functional properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the compound’s biological activity. The fluorinated alkyl group can enhance the compound’s lipophilicity and stability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride is unique due to the presence of both a highly fluorinated alkyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2O3.ClH/c9-7(10,8(11,12)13)6(18,3-4(16)17)5-14-1-2-15-5;/h1-2,18H,3H2,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURZGZPGZGIQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CC(=O)O)(C(C(F)(F)F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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